molecular formula C16H12ClNO2 B3407231 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 604803-78-3

1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B3407231
CAS No.: 604803-78-3
M. Wt: 285.72 g/mol
InChI Key: QNDGKSZUNZURQO-UHFFFAOYSA-N
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Description

Significance of the Indole-2,3-dione (Isatin) Scaffold in Medicinal Chemistry and Heterocyclic Synthesis

The indole-2,3-dione, commonly known as isatin (B1672199), is a privileged heterocyclic scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netdergipark.org.tr First identified in 1841 as a product of indigo (B80030) dye oxidation, isatin itself is an endogenous compound found in humans and various plants. dergipark.org.trnih.gov The isatin nucleus consists of a fused benzene (B151609) and pyrrolidine (B122466) ring, containing two carbonyl groups at positions 2 and 3, which are key to its chemical reactivity and biological activity. dergipark.org.trnih.gov

The significance of the isatin scaffold stems from several key attributes:

Broad-Spectrum Biological Activity: Isatin and its derivatives have demonstrated a vast array of pharmacological activities. dergipark.org.trnih.gov These include, but are not limited to, anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, anti-HIV, and antioxidant properties. dergipark.org.trnih.gov This wide range of bioactivity makes the isatin core an attractive starting point for drug discovery programs. nih.gov

Synthetic Versatility: The isatin molecule offers multiple reactive sites for chemical modification, including the nitrogen atom at position 1 and the carbonyl groups at positions 2 and 3. researchgate.netnih.gov This allows for the synthesis of a large variety of structurally diverse derivatives, such as Schiff bases, Mannich bases, and spiro-fused heterocycles. dergipark.org.trnih.govsemanticscholar.org Isatin serves as a precursor for the synthesis of other important heterocyclic systems like 2-oxindoles, quinolines, and tryptanthrin. nih.govrsc.org

Natural and Commercial Importance: Isatin is not only a component of natural products but also has applications in industry, for example, as a component in dyes and as a corrosion inhibitor. dergipark.org.trnih.govrsc.org

The following table summarizes the diverse biological activities associated with the isatin scaffold, highlighting its importance in medicinal chemistry.

Biological ActivityReference
Anticancer / Antitumor researchgate.net, nih.gov, dergipark.org.tr
Antimicrobial / Antibacterial nih.gov, nih.gov, dergipark.org.tr
Antiviral / Anti-HIV nih.gov, nih.gov, dergipark.org.tr
Anticonvulsant nih.gov, nih.gov, dergipark.org.tr
Anti-inflammatory nih.gov, nih.gov, dergipark.org.tr
Antifungal nih.gov, nih.gov, dergipark.org.tr
Antioxidant nih.gov, dergipark.org.tr
Antimalarial nih.gov, dergipark.org.tr
Anti-TB researchgate.net, dergipark.org.tr

Rationale for Investigating Substituted Indole-2,3-diones, Specifically 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

The investigation of substituted indole-2,3-diones is a cornerstone of isatin-based medicinal chemistry. The core principle is that by adding different functional groups to the isatin scaffold, researchers can modulate the molecule's physicochemical properties (like solubility and lipophilicity) and its biological activity, potentially enhancing potency and selectivity for a specific target. msesupplies.com The synthetic versatility of isatin allows for systematic modifications, including substitutions on the aryl ring and at the N-1 position. researchgate.net

The specific compound, this compound, incorporates two such modifications to the basic isatin structure:

5-methyl substitution: The addition of a methyl group at the C-5 position of the benzene ring is a common strategy in the synthesis of isatin derivatives. researchgate.netnist.gov This substitution can influence the electronic properties of the aromatic ring and affect how the molecule interacts with biological targets.

1-(2-chlorobenzyl) substitution: The attachment of a benzyl (B1604629) group to the nitrogen atom (N-alkylation or N-benzylation) is a frequently employed modification. researchgate.net The inclusion of a chlorine atom on the benzyl ring, in this case at the ortho position, is particularly noteworthy. Halogen atoms like chlorine are known to alter a molecule's lipophilicity and electronic character, which can significantly impact its biological profile. mdpi.com The presence of chlorobenzyl groups is a feature in various biologically active indole (B1671886) derivatives. researchgate.netresearchgate.net

The rationale for investigating this specific compound is based on the hypothesis that combining these particular substituents—a 5-methyl group and a 2-chlorobenzyl group—on the isatin scaffold could lead to a novel molecule with unique and potentially enhanced biological properties, such as antimicrobial or anticonvulsant activity. nih.govnih.govnih.govptfarm.pl Research into similar N-substituted and 5-substituted isatin derivatives has shown that these modifications can yield compounds with significant biological effects. ijera.comresearchgate.net

Overview of Current Research Trajectories for Novel Heterocyclic Compounds

The field of heterocyclic chemistry, which encompasses compounds like this compound, is dynamic and continually evolving. Current research is characterized by several key trends that aim to accelerate the discovery and development of new functional molecules. msesupplies.commdpi.com

Advanced Synthetic Methodologies: There is a strong focus on developing novel, efficient, and environmentally benign synthetic methods. nih.govmsesupplies.com This includes the increased use of metal-catalyzed cross-coupling reactions and multicomponent reactions, which allow for the rapid construction of complex heterocyclic architectures from simple precursors. semanticscholar.orgmsesupplies.com

Design of Hybrid Molecules: A prominent strategy involves the creation of hybrid molecules by combining two or more different pharmacophores (bioactive structural units) into a single compound. nih.gov This approach, applied to indole-triazole hybrids for instance, can lead to compounds with dual modes of action or improved selectivity. nih.gov

Computational and Interdisciplinary Approaches: The integration of computational tools, such as molecular docking and in-silico screening, has become indispensable in modern drug discovery. mdpi.combiointerfaceresearch.com These methods allow for the rational design of new heterocyclic compounds and a deeper understanding of structure-activity relationships. mdpi.com Collaborative efforts between synthetic chemists, pharmacologists, and computational scientists are accelerating the pace of discovery. mdpi.com

Exploration of New Applications: While the pharmaceutical industry remains a primary driver, research is also extending into new areas. msesupplies.com Heterocyclic compounds are being investigated for their potential in material sciences, for example, as organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. nih.govrsc.orgmsesupplies.com

The ongoing exploration of compounds like this compound is situated within this broader context of innovation in heterocyclic chemistry, aiming to generate novel structures with valuable biological and material properties. paperguide.aiijpsr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-10-6-7-14-12(8-10)15(19)16(20)18(14)9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGKSZUNZURQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206608
Record name 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604803-78-3
Record name 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604803-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 1 2 Chlorobenzyl 5 Methyl 1h Indole 2,3 Dione and Its Derivatives

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione reveals two primary disconnection points that inform the most logical synthetic strategies. The most apparent disconnection is at the nitrogen-benzyl bond (C-N bond), which separates the molecule into two key synthons: the 5-methyl-1H-indole-2,3-dione core and a 2-chlorobenzyl electrophile. This approach suggests a convergent synthesis where the isatin (B1672199) core is prepared separately and then alkylated.

A further disconnection of the 5-methyl-1H-indole-2,3-dione intermediate points to simpler precursors. Following pathways analogous to classical isatin syntheses like the Sandmeyer method, the 5-methylisatin (B515603) core can be disconnected to reveal 4-methylaniline (p-toluidine) as a readily available starting material. This two-tiered retrosynthetic strategy forms the basis for the most common and practical synthetic routes to the target compound.

Development and Optimization of Synthetic Pathways

The synthesis of this compound can be achieved through various pathways, each with distinct advantages concerning yield, purity, and reaction conditions.

The introduction of the 2-chlorobenzyl group onto the nitrogen atom of 5-methylisatin is a crucial step. This N-alkylation is typically achieved by generating the isatin anion with a suitable base, followed by its reaction with an alkylating agent like 2-chlorobenzyl chloride or bromide. nih.gov The choice of base and solvent significantly influences the reaction's efficiency and can lead to competitive O-alkylation. conicet.gov.ar

Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). nih.govchemicalbook.com Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are preferred as they effectively solvate the cation of the base and facilitate the nucleophilic attack of the isatin anion. nih.gov

Phase-transfer catalysis (PTC) offers an efficient alternative, particularly for reactions involving solid-liquid or liquid-liquid phases. In this method, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase containing the alkylating agent, often leading to improved yields and milder reaction conditions. researchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating this reaction. Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating, often leading to higher yields and cleaner product profiles. nih.gov

BaseSolventMethodTypical Reaction TimeAdvantages
K₂CO₃ / Cs₂CO₃DMF / NMPConventional HeatingSeveral hoursCommon, inexpensive reagents. nih.gov
NaHDMFConventional Heating< 1 hourStrong base, rapid reaction. chemicalbook.com
K₂CO₃DMF (catalytic)Microwave Irradiation5-15 minutesRapid, high yields, energy efficient. nih.gov
K₂CO₃DMFPhase-Transfer Catalysis (TBAB)Several hoursMild conditions, good for biphasic systems. researchgate.net

The synthesis of the 5-methyl-1H-indole-2,3-dione precursor is well-established, with several named reactions being applicable. nih.gov

Sandmeyer Isatin Synthesis : This is one of the oldest and most common methods. It begins with the reaction of 4-methylaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. nih.govresearchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-methylisatin. nih.govresearchgate.net A significant challenge with highly substituted or lipophilic anilines can be poor solubility in sulfuric acid. This can be overcome by using alternative acids like methanesulfonic acid or polyphosphoric acid, which can improve solubility and lead to better yields. nih.gov

Stolle Synthesis : This method involves the reaction of a secondary arylamine with oxalyl chloride to form a chloro-oxo-acetamide, which is then cyclized using a Lewis acid catalyst like aluminum chloride. While effective, it requires a pre-formed N-arylaniline.

Gassman Isatin Synthesis : This process involves the oxidation and cyclization of an appropriately substituted aniline (B41778) derivative. biomedres.us

Modern approaches also include the direct oxidation of substituted indoles. For instance, 5-methylindole (B121678) could be oxidized using various reagents to form the desired 5-methylisatin core. ijcrt.org

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like isatin derivatives in a single step from three or more starting materials. mdpi.com While a specific MCR for the direct synthesis of this compound may not be widely reported, the principles can be applied to generate structurally diverse isatin-based scaffolds. nih.govresearchgate.net For example, the reaction of an isatin, an amino acid, and a dienophile can lead to complex spirocyclic oxindoles in a tandem process. nih.gov Such strategies are valued for their high atom economy and operational simplicity.

The principles of green chemistry are increasingly being applied to the synthesis of isatin and its derivatives to minimize environmental impact. researchgate.net Key strategies include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with water or other environmentally benign media. researchgate.net

Eco-friendly Catalysts : Employing reusable solid acid catalysts, such as montmorillonite (B579905) clay, can replace corrosive liquid acids like sulfuric acid in the cyclization step of the Sandmeyer synthesis. researchgate.net

Energy Efficiency : Microwave-assisted synthesis not only accelerates reactions but also reduces energy consumption compared to conventional heating methods. nih.gov

Alternative Oxidants : The oxidation of substituted indoles to isatins can be achieved using molecular oxygen as the ultimate oxidant, often in the presence of a photosensitizer, which represents a greener alternative to stoichiometric heavy metal oxidants. nih.govijcrt.org

Advanced Chemical Transformations and Derivatization

The this compound molecule possesses reactive sites that allow for a wide range of chemical transformations, enabling the creation of diverse derivative libraries. The most reactive site is the C3-carbonyl group, which behaves like a typical ketone. calstate.edu

This C3-keto group readily undergoes condensation reactions with various nucleophiles:

Schiff Base Formation : Reaction with primary amines or hydrazines yields C3-imino or C3-hydrazono derivatives, respectively. mdpi.com

Knoevenagel Condensation : Reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of C3-ylidene derivatives.

Aldol Condensation : The C3-carbonyl can react with other ketones or aldehydes under basic or acidic conditions. nih.gov

Wittig Reaction : Reaction with phosphorus ylides can convert the C3-carbonyl into an exocyclic double bond.

Furthermore, the isatin ring system can undergo ring-opening and ring-expansion reactions under specific conditions. For instance, the Pfitzinger reaction, involving the reaction of isatin with a carbonyl compound in the presence of a base, can be used to synthesize substituted quinoline-4-carboxylic acids. researchgate.net These transformations highlight the versatility of this compound as a scaffold in medicinal and materials chemistry.

Strategies for Further Functionalization of the Indole-2,3-dione Ring System

The indole-2,3-dione ring is a versatile scaffold amenable to a wide range of chemical modifications. dergipark.org.tr The primary sites for functionalization are the C3-carbonyl group, the N1-position, and the aromatic ring. For this compound, the N1 position is already substituted. Therefore, further functionalization primarily targets the C3-carbonyl and the benzene (B151609) ring.

The C3-carbonyl is highly reactive due to the adjacent electron-withdrawing carbonyl group at C2, making it an excellent electrophile for nucleophilic attack. Common functionalization strategies include:

Condensation Reactions: The C3-carbonyl readily undergoes condensation with various nucleophiles. For instance, reaction with hydrazine (B178648) hydrate and its derivatives can yield 3-hydrazonoindolin-2-one intermediates. These intermediates can be further reacted, for example, with substituted benzene sulfonyl chlorides to produce a series of isatin-based benzene sulfonamide derivatives. nih.gov

Aldol Condensation: In the presence of a base, the C3-carbonyl can react with compounds containing active methylene groups (e.g., ketones, malonates) in an aldol-type condensation. nih.govirapa.org This reaction introduces a new carbon-carbon double bond at the C3 position.

Friedel-Crafts Reaction: The isatin ring can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid, leading to the formation of 3-aryl-3-hydroxyindolin-2-ones. nih.govirapa.org

Synthesis of Spiro Derivatives: A significant strategy involves the creation of spirocyclic compounds, where the C3 carbon of the isatin ring becomes a spiro center. nih.gov This is often achieved through multi-component reactions, such as the reaction of an isatin derivative, an amino acid, and an activated alkyne, which can proceed under catalyst-free conditions. nih.gov

The aromatic ring of the isatin core can also be functionalized, typically through electrophilic aromatic substitution. The existing methyl group at the C5 position and the amide group in the five-membered ring influence the regioselectivity of these reactions.

Reaction TypeReagents/ConditionsResulting Functionalization at C3Reference
CondensationHydrazine derivatives (e.g., Hydrazine hydrate)Formation of 3-hydrazonoindolin-2-ones nih.gov
Aldol CondensationActive methylene compounds, baseC3-alkylidene-indolin-2-ones nih.govirapa.org
Friedel-Crafts ReactionAromatic compounds, Lewis acid3-Aryl-3-hydroxyindolin-2-ones nih.govirapa.org
SpirocyclizationMulti-component reactions (e.g., with amino acids, alkynes)Spirooxindoles nih.gov

Regioselective and Stereoselective Synthetic Considerations

Regio- and stereoselectivity are critical aspects in the synthesis of complex isatin derivatives, particularly when creating molecules with specific three-dimensional arrangements and biological functions.

Regioselectivity: The inherent structure of the indole-2,3-dione ring largely dictates the regioselectivity of its reactions. The C3-carbonyl is significantly more electrophilic and sterically accessible than the C2-amide carbonyl, meaning that nucleophilic additions and condensations occur almost exclusively at the C3 position. nih.gov When considering electrophilic substitution on the benzene ring of this compound, the activating methyl group at C5 and the deactivating acyl group at C4 direct incoming electrophiles, typically to the C7 position.

Stereoselectivity: The conversion of the sp²-hybridized C3-carbonyl to a sp³-hybridized center in addition reactions creates a new stereocenter. Controlling the stereochemical outcome of this transformation is a key synthetic challenge.

Diastereoselective Synthesis: Three-component reactions involving isatins, (thia)proline, and dicarbonyl compounds have been shown to proceed with high regio- and stereoselectivity, leading to the formation of complex spiro-pyrrolizidine-oxindoles. researchgate.net The reaction creates multiple stereocenters in a single, controlled step.

Enantioselective Synthesis: The development of asymmetric catalytic methods allows for the enantioselective functionalization of the isatin core. For example, phosphine-catalyzed asymmetric allylic alkylation has been used to construct quaternary stereogenic centers at the C3 position. irapa.org Similarly, catalytic asymmetric Friedel-Crafts alkylations provide a route to enantiomerically enriched 3-substituted-3-hydroxyoxindoles. irapa.org

These selective methodologies are crucial for building libraries of structurally defined isatin derivatives for various applications.

Application of Click Chemistry and Other Modular Synthesis Techniques

Modular synthesis approaches, which involve the assembly of complex molecules from simpler, interchangeable building blocks, are highly effective for generating libraries of derivatives. "Click chemistry" is a prime example of a modular philosophy, emphasizing reactions that are high-yielding, wide in scope, and simple to perform. wikipedia.orgorganic-chemistry.org

The most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is well-suited for modifying the this compound scaffold. nih.gov To apply this technique, a precursor molecule must be prepared containing either an azide (B81097) or a terminal alkyne functionality.

Synthetic Strategy: A modular synthesis using click chemistry could involve the following steps:

Synthesis of an Azide or Alkyne Precursor: An isatin derivative is synthesized where one of the substituents contains a reactive handle. For example, instead of a 2-chlorobenzyl group, an N-(azidoethyl) or N-propargyl group could be installed at the N1 position of 5-methylisatin.

Click Reaction: This functionalized isatin is then reacted with a complementary module. An N-propargyl-5-methylisatin could be reacted with a variety of organic azides, or an N-azidoethyl-5-methylisatin could be reacted with various terminal alkynes.

This reaction reliably forms a stable, five-membered 1,2,3-triazole ring, linking the isatin core to a new molecular fragment. organic-chemistry.orgnih.gov A key advantage of this approach is its regioselectivity; the CuAAC reaction typically yields the 1,4-disubstituted triazole isomer exclusively. organic-chemistry.orgnih.gov For the synthesis of the alternative 1,5-disubstituted triazole regioisomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed. nih.govresearchgate.net

Catalyst SystemReaction TypeProduct RegioisomerKey FeaturesReference
Copper(I) SaltsCuAAC1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, mild aqueous conditions. organic-chemistry.orgnih.gov
Ruthenium Complexes (e.g., Cp*RuCl(PPh3)2)RuAAC1,5-disubstituted 1,2,3-triazoleComplementary regioselectivity to CuAAC. nih.govresearchgate.net

Beyond click chemistry, other modular techniques like multi-component reactions (MCRs) are widely used with isatin. As mentioned previously, MCRs that form spirooxindoles are powerful because they combine three or more starting materials in a single step to generate high levels of molecular diversity and complexity. researchgate.net This allows for the rapid exploration of chemical space around the core this compound structure by simply varying the inputs to the reaction.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the compound “this compound” is not available. Detailed spectroscopic and crystallographic analyses as requested in the outline have not been published in the accessible resources.

Therefore, it is not possible to provide an article that adheres to the strict requirements of the prompt, which mandates a focus solely on the specified data for this particular compound. Information on related compounds, such as 1-benzyl-5-methylindoline-2,3-dione (B4741191) or 5-methyl-1H-indole-2,3-dione, exists but cannot be used to fulfill the request as per the explicit instructions.

Elucidation of Molecular Structure and Conformation

Advanced Structural Characterization Techniques

Advanced spectroscopic and crystallographic methods are indispensable for the unambiguous confirmation of the chemical structure and conformation of 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione. These techniques provide complementary information that, when pieced together, offers a complete molecular picture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the confirmation of its elemental formula, C₁₆H₁₂ClNO₂.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. The presence of a chlorine atom results in two characteristic peaks: one for the isotope ³⁵Cl (M+) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2). This distinctive pattern is a clear indicator of a chlorine-containing compound. Fragmentation patterns observed in the mass spectrum would also offer structural clues, showing the breakdown of the molecule into smaller, stable fragments, which can help confirm the connectivity of the 2-chlorobenzyl group to the indole (B1671886) nitrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

The most prominent signals would be from the two carbonyl (C=O) groups of the dione (B5365651) moiety, typically appearing as strong absorptions in the region of 1700-1760 cm⁻¹. The C-N stretching vibrations and the aromatic C=C stretching vibrations from both the indole and benzyl (B1604629) rings would also be visible. Data for the parent structure, 5-methyl-1H-indole-2,3-dione, shows characteristic carbonyl peaks that would also be present in its N-substituted derivative. nist.govnist.gov

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H3000 - 3100
Aliphatic C-H (CH₂)2850 - 2960
Carbonyl (C=O)1700 - 1760
Aromatic C=C1450 - 1600
C-N Stretch1300 - 1350
C-Cl Stretch600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H NMR and ¹³C NMR spectra would be essential for the structural confirmation of this compound.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons and their neighboring environments. Key expected signals include:

A singlet for the methyl (CH₃) group protons on the indole ring.

A singlet for the methylene (B1212753) (CH₂) protons of the benzyl group.

A set of distinct multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the 5-methylindole (B121678) ring and the 2-chlorobenzyl ring. The specific splitting patterns and coupling constants would allow for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy: This spectrum would show signals for each unique carbon atom in the molecule.

Distinct signals for the two carbonyl carbons of the dione would be expected at the downfield end of the spectrum (typically 160-185 ppm).

Signals corresponding to the aromatic carbons of both ring systems.

A signal for the methylene carbon of the benzyl group.

A signal for the methyl carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the final structure. mendeley.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires the formation of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted in a unique pattern that depends on the arrangement of atoms.

Analysis of this diffraction pattern allows for the calculation of the exact coordinates of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and dihedral angles. This would definitively confirm the connectivity of the 1-(2-chlorobenzyl) and 5-methyl groups to the 1H-indole-2,3-dione core. Furthermore, the data would reveal the molecule's preferred conformation in the solid state, including the relative orientation of the 2-chlorobenzyl ring with respect to the indole plane. Crystallographic data for similarly complex indole derivatives have been successfully used to confirm their structures. researchgate.net

TechniqueInformation Provided
Mass Spectrometry Molecular weight, elemental formula, presence of chlorine.
IR Spectroscopy Identification of functional groups (e.g., C=O, C-N, C-Cl).
NMR Spectroscopy Atom connectivity, chemical environment of H and C atoms.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, conformation.

Investigations into the Biological Activity of 1 2 Chlorobenzyl 5 Methyl 1h Indole 2,3 Dione and Analogs in Pre Clinical Models

Evaluation of Antineoplastic Efficacy in Cellular Models

The anticancer potential of isatin (B1672199) derivatives has been a significant area of investigation. Studies have explored their ability to induce cell death, inhibit proliferation, and reduce tumor growth in various cancer models.

The initial assessment of potential anticancer agents typically involves cytotoxicity screening against a panel of human cancer cell lines. While specific data for 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is not extensively detailed in the reviewed literature, studies on closely related analogs provide significant insights.

For instance, a different class of compounds, maleimide derivatives, including 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), has shown high toxicity towards cervical (HeLa), colon (HCT116), and melanoma (SK-MEL-28) carcinoma cells. mdpi.comresearchgate.net The growth inhibition (GI50) values for this analog were in the range of 0.75–7.22 µg/mL, demonstrating a high selectivity index (SI > 6.9) for tumor cells compared to pseudo-normal cell lines. mdpi.comresearchgate.net

Similarly, other N-benzylisoindole-1,3-dione derivatives have been evaluated for their cytotoxic effects against adenocarcinoma (A549) cells, with IC50 values calculated at 114.25 µM and 116.26 µM after 48 hours of incubation. nih.gov A series of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione and pyrimidine-2,4,6(1H,3H,5H)-trione derivatives were also synthesized and tested for their activity against the HT-29 human colorectal adenocarcinoma cell line. nih.govnih.gov

Compound/AnalogCell LineActivity MetricValue
1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1)HeLa, HCT116, SK-MEL-28GI500.75–7.22 µg/mL
N-benzylisoindole-1,3-dione derivative 3A549-LucIC50114.25 µM
N-benzylisoindole-1,3-dione derivative 4A549-LucIC50116.26 µM

Beyond general cytotoxicity, research has delved into the mechanisms by which isatin analogs inhibit cancer cell growth. A primary mechanism identified is the induction of apoptosis, or programmed cell death. Apoptosis is a critical pathway that, when dysregulated, can lead to uncontrolled cell proliferation and tumor formation. nih.gov

Studies on fluorinated 1-benzylisatins have shown that their cytotoxic action is linked to the induction of apoptosis. nih.gov This process is initiated by the dissipation of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) within the tumor cells. nih.gov The disruption of normal mitochondrial function triggers the intrinsic pathway of apoptosis. nih.gov

Furthermore, investigations into the analog MI-1 revealed that it induces a mitochondria-dependent pathway of apoptosis in HCT116 colon cancer cells. mdpi.comresearchgate.net This compound was also found to cause DNA damage and affect the G2/M transition checkpoint of the cell cycle, thereby halting cell proliferation. mdpi.comresearchgate.net Isatin derivatives have also been identified as potent inhibitors of caspases, which are key enzymes that execute the process of apoptosis. nih.gov Specifically, 5-pyrrolidinylsulfonyl isatins have demonstrated selective inhibition of caspase-3 and caspase-7, which are known as executioner caspases. nih.gov

To evaluate the therapeutic potential of these compounds in a living organism, researchers often use in vivo xenograft models. nih.gov These models involve transplanting human cancer cells into immunocompromised mice to create tumors. nih.govmurigenics.com The efficacy of a potential drug can then be assessed by observing its effect on tumor growth. nih.gov

While specific in vivo xenograft data for this compound was not found, studies on related N-benzylisoindole-1,3-dione derivatives have been conducted. nih.gov In these studies, nude mice were implanted with A549-luc lung cancer cells to induce tumor growth. nih.gov The subsequent administration of the test compounds allowed for the evaluation of their in vivo anticancer effects by monitoring tumor size, animal weight, and survival over a period of 60 days. nih.gov Such studies are critical for determining if the promising results from cellular models can translate into efficacy in a more complex biological system. nih.gov

Assessment of Antimicrobial Potential

The isatin scaffold is also recognized for its potential in developing new antimicrobial agents to combat drug-resistant pathogens. nih.gov

Derivatives of isatin have been screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, newly synthesized isatin derivatives have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing significant potency. nih.gov

In one study, a series of 5-bromoindole-2-carboxamides, which are structurally related to isatins, were evaluated against pathogenic Gram-negative bacteria including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. Several of these compounds exhibited high antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.35–1.25 μg/mL. researchgate.net Another study on 5-Chloroisatin derivatives found that one analog showed excellent inhibitory activity against the Gram-positive bacterium Bacillus cereus with a MIC value of 0.156 mg/ml, while others had moderate activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Compound/Analog ClassBacterial StrainGram TypeActivity MetricValue
5-Bromoindole-2-carboxamides (7a-c, 7g, 7h)E. coli, P. aeruginosa, K. pneumoniae, S. TyphiGram-NegativeMIC0.35–1.25 µg/mL
5-Chloroisatin derivative (Compound 4)Bacillus cereusGram-PositiveMIC0.156 mg/mL
5-Chloroisatin derivatives (Compounds 2, 3)Staphylococcus aureusGram-PositiveMICComparable Activity
5-Chloroisatin derivatives (Compounds 2, 3)Escherichia coliGram-NegativeMICComparable Activity

The antimicrobial investigations of isatin analogs have also extended to their efficacy against fungal pathogens. Isatin derivatives are known to possess a broad spectrum of biological activities, including antifungal properties. nih.govbrieflands.com

A study focused on a series of 1-halogenobenzyl-3-imidazolylmethylindole derivatives evaluated their in vitro activity against two human fungal pathogens, Candida albicans and Aspergillus fumigatus. nih.gov Several of these compounds demonstrated significant antifungal activity against C. albicans, with MIC values in the range of 1–6 µg/mL. nih.gov However, the inhibitory activity against A. fumigatus was less pronounced for most of the tested compounds. nih.gov This highlights the potential for developing isatin-based analogs as specific antifungal agents.

Antiviral Activity in Cell Cultures

The isatin scaffold has been a foundation for the development of various antiviral agents. While direct studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insights into its potential antiviral efficacy.

A study focused on novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] revealed notable antiviral effects. researchgate.netnih.gov These compounds were evaluated against a panel of viruses in cell cultures. Specifically, derivatives with an ethyl substitution at the R2 position were found to be effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV) in HEL cell cultures. researchgate.netnih.gov Certain derivatives with specific substitutions on the phenyl ring, such as 4-CF3, 4-OCH3, and 3-Cl, demonstrated activity against HSV-1, HSV-2, and VV. researchgate.netnih.gov Another derivative with a 4-Br substitution showed selective activity against Coxsackie B4 virus in Vero cell cultures. researchgate.netnih.gov

Furthermore, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and tested for their antiviral activity against influenza virus H1N1, HSV-1, and Coxsackievirus B3 (COX-B3) on appropriate cell lines. nih.gov These compounds exhibited promising antiviral activities with low 50% inhibitory concentrations (IC50). nih.gov For instance, against influenza H1N1, one of the most active compounds displayed an IC50 value of 0.0027 µM. nih.gov The study highlights the potential of the indoline-2,3-dione core in developing potent antiviral agents. nih.gov

Table 1: Antiviral Activity of Selected Indole-2,3-dione Analogs

Compound Type Virus Cell Line Activity
5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones HSV-1, HSV-2, VV HEL Effective
5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-bromophenyl)thiosemicarbazone] Coxsackie B4 Vero Selectively Active
5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative Influenza H1N1 MDCK IC50 = 0.0027 µM

Antituberculosis Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antituberculosis agents. The 1H-indole-2,3-dione scaffold has been explored for this purpose. A study investigating the structure-activity relationship of various 1H-indole-2,3-dione derivatives revealed their potential in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

In this study, new series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholino/piperidinomethyl derivatives were synthesized and evaluated alongside previously reported 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones. nih.gov Several compounds from the 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazone series and their 1-morpholinomethyl derivatives demonstrated significant inhibitory activity in the primary screen against M. tuberculosis H37Rv. nih.gov

Table 2: Antituberculosis Activity of Selected 1H-indole-2,3-dione Analogs against M. tuberculosis H37Rv

Compound Series Result
5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones Significant inhibitory activity
1-morpholinomethyl-5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones Significant inhibitory activity

Exploration of Anti-inflammatory Modulatory Effects

Research into the anti-inflammatory properties of compounds structurally related to this compound suggests a potential for this class of molecules to modulate inflammatory pathways.

While direct evidence for this compound is limited, studies on analogous structures provide valuable insights. For example, a series of 2-(4-chlorobenzyl)-5-(di(5-substituted-1H-indol-3-yl)methyl)-6-(4-substituted phenyl)imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazoles were evaluated for their anti-inflammatory potential. asianpubs.orgresearchgate.net The initial assessment of toxicity and anti-inflammatory efficacy of these synthesized compounds was conducted against RAW264.7 macrophage cell lines to determine their IC50 values. asianpubs.orgresearchgate.net

Furthermore, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares some structural motifs with the target compound, was investigated for its anti-inflammatory and immunomodulatory effects. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound led to a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α. nih.gov This indicates an ability to modulate key inflammatory mediators. nih.gov

Other Biological Activities Under Investigation

The therapeutic potential of this compound and its analogs extends beyond antiviral and anti-inflammatory activities, with ongoing investigations into their anticonvulsant and antileishmanial properties.

The anticonvulsant potential of indole (B1671886) derivatives has been an area of active research. pharmacophorejournal.com Various synthesized indole derivatives have been tested for their anticonvulsant activity in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com Some of these compounds have shown appreciable activity in both models, with one compound in a particular study demonstrating significant anticonvulsant effects, warranting further investigation. pharmacophorejournal.com

Additionally, research on novel 1,2,4-triazine derivatives has highlighted the importance of the chlorobenzyl moiety for anticonvulsant activity. iomcworld.org Specifically, 5-(4-chlorobenzyl)- and 5-(3-chlorobenzyl)- researchgate.netnih.govmdpi.com-triazine derivatives were identified as potent anticonvulsant agents in MES and scPTZ seizure tests, without significant neurotoxicity. iomcworld.org

Table 3: Anticonvulsant Screening Models for Indole and Triazine Analogs

Animal Model Purpose
Maximal Electroshock (MES) Test Models generalized tonic-clonic seizures
Subcutaneous Pentylenetetrazole (scPTZ) Test Models myoclonic seizures

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. While direct studies on the antileishmanial properties of this compound are scarce, research on related heterocyclic compounds provides a basis for potential activity.

A study on 2-benzyl-5-nitroindazolin-3-one derivatives, which share the benzyl (B1604629) group, evaluated their in vitro activity against Leishmania amazonensis. nih.gov Several of these compounds demonstrated potent activity against the promastigote stage, with some also being as active as Amphotericin B against intracellular amastigotes. nih.gov The most promising compound in this series exhibited a 50% inhibitory concentration of 0.46 ± 0.01 µM against amastigotes. nih.gov Although the core heterocyclic system is different, these findings suggest that the benzyl substitution could be a favorable feature for antileishmanial activity.

Enzyme Inhibition Assays

The therapeutic potential of isatin (1H-indole-2,3-dione) and its derivatives, including this compound, is significantly linked to their ability to act as enzyme inhibitors. The core isatin scaffold has been identified as a versatile starting point for designing inhibitors for a wide range of enzymes by modifying substituents at various positions on the indole ring system. tandfonline.comnih.gov Pre-clinical research has utilized enzyme inhibition assays to quantify the potency and selectivity of these compounds against various enzymatic targets.

Inhibition of Carboxylesterases (CE)

Isatins have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes responsible for the metabolism and detoxification of numerous drugs. acs.orgnih.gov Biochemical assays revealed that the inhibitory strength of isatin compounds is linked to their hydrophobicity. acs.org Analogs with higher calculated logP (clogP) values (greater than 5) consistently demonstrated high potency, with inhibition constant (Ki) values in the nanomolar (nM) range. nih.gov Conversely, compounds with clogP values below 1.25 were found to be ineffective as enzyme inhibitors. acs.orgnih.gov While generally less potent than benzil analogs, isatins are considered valid lead compounds for developing inhibitors to modulate drug metabolism in clinical applications. acs.orgnih.gov

Inhibition of Aldehyde Dehydrogenases (ALDH)

Substituted indole-2,3-diones have been investigated as selective inhibitors for various aldehyde dehydrogenase (ALDH) isoenzymes, including ALDH1A1, ALDH2, and ALDH3A1. acs.orgiu.edu X-ray crystallography has confirmed that inhibition occurs via direct interaction between the 3-keto group of the isatin ring and conserved cysteine residues within the enzyme's active site. acs.org The selectivity of these inhibitors is achieved through specific substitutions at the C5 and N1 positions of the indole ring. acs.org

Most aliphatic or aromatic N-substituted indole-2,3-diones are potent inhibitors of ALDH1A1, which possesses a large and hydrophobic substrate-binding site. iu.edu Enhanced hydrophobic interactions from substituents on the indole nitrogen tend to improve the potency for this isoenzyme. iu.edu For instance, certain compounds have demonstrated over 40-fold selectivity for ALDH1A1. acs.org

Inhibitory Activity of Indole-2,3-dione Analogs against ALDH Isoenzymes
CompoundTarget EnzymeInhibitory Activity (IC50)Selectivity
Analog 3ALDH1A1Data not specified>40-fold selective
Analog 8ALDH2Data not specified>40-fold selective
Analog 20ALDH3A1Data not specified>40-fold selective
Group 1 AnalogsALDH1A1Middle-to-high nMLeast selective
Group 1 AnalogsALDH3A1Middle-to-high nMLeast selective
Group 1 AnalogsALDH2Low µMLeast selective

Inhibition of Caspases

Isatin analogs have been synthesized and evaluated as inhibitors of caspase-3, a key enzyme in the apoptotic pathway. Research has shown that introducing hydrophilic groups, such as a pyridine ring, a polyethylene glycol group, or a triazole ring, can dramatically increase the inhibitory potency against caspase-3 and caspase-7 in both recombinant enzyme assays and whole-cell models. nih.gov Specifically, alkylation of the isatin nitrogen with a substituted triazole ring was found to decrease the Log P value and increase the compound's potency for inhibiting caspase-3 in cellular assays. nih.gov

Inhibition of α-Glucosidase and α-Amylase

In the context of metabolic disorders, novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govacs.org Several of these analogs showed significantly better inhibitory potential than the standard drug, acarbose. nih.gov The most potent compounds exhibited IC50 values in the sub-micromolar to low micromolar range. nih.govacs.org

Inhibitory Activity (IC50) of Indoline-2,3-dione Analogs against Digestive Enzymes
Compoundα-Glucosidase (µM)α-Amylase (µM)
Analog 11.10 ± 0.101.30 ± 0.10
Analog 61.20 ± 0.101.60 ± 0.10
Analog 110.90 ± 0.101.10 ± 0.10
Acarbose (Standard)11.50 ± 0.3012.20 ± 0.30

Inhibition of Other Enzymes

The isatin scaffold has been explored for its inhibitory effects on other enzyme systems as well:

Monoamine Oxidase (MAO): Isatin is an endogenous, reversible inhibitor of MAO enzymes, showing more selectivity for MAO-B than MAO-A. nih.gov This inhibition is thought to increase dopamine levels in the brain. C-5 and C-6 substituted isatin derivatives have demonstrated increased binding affinity for both MAO isoforms. nih.gov

Cholinesterases: Series of isatin-thiosemicarbazones have been synthesized and studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Many of these compounds displayed inhibitory activity against both enzymes. researchgate.net

Urease: Isatin derivatives have been noted for their ability to inhibit the activity of urease. biomedres.us

Mechanistic Studies of Biological Activity

Elucidation of Molecular Targets and Binding Interactions

The core structure of 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, an isatin (B1672199) derivative, allows it to interact with a range of cellular receptors and enzymes. The specificity of these interactions is often dictated by the nature and position of the substituents on the indole (B1671886) ring and the N-benzyl group.

Research into isatin derivatives has identified several potential cellular targets. For instance, derivatives of the closely related 1-benzyl-1H-indole-2,3-dione have been investigated for their interaction with the estrogen receptor α (ERα). Molecular docking studies of these compounds have explored their binding modes within the ligand-binding domain of ERα, suggesting a potential mechanism for their antiproliferative effects in certain cancer cells.

Furthermore, the broader class of isatins (indole-2,3-diones) has been shown to act as potent and specific inhibitors of carboxylesterases (CE), which are enzymes involved in the metabolism of various xenobiotics and drugs. The inhibitory potency of these compounds is often correlated with their hydrophobicity.

Protein kinases are a significant class of enzymes that are often targeted by small molecule inhibitors in drug discovery. While specific protein kinase inhibition profiles for this compound are not extensively detailed in the available literature, the isatin scaffold is known to be a versatile starting point for the design of kinase inhibitors. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a key area of investigation for novel therapeutic agents.

Analysis of Cellular Pathway Modulation

The interaction of this compound and its analogs with their molecular targets can lead to the modulation of various cellular signaling cascades, gene expression patterns, and metabolic pathways.

By inhibiting protein kinases or other signaling proteins, isatin derivatives can interfere with cell signaling cascades that control cell proliferation, survival, and differentiation. For example, inhibition of kinases in the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K) pathway are common mechanisms of action for anticancer agents. While direct evidence for this compound is limited, its structural similarity to known kinase inhibitors suggests a potential to modulate these critical signaling pathways.

The modulation of cell signaling pathways by a compound ultimately leads to changes in gene expression. For instance, the interaction of a related isatin-hydrazide derivative with ERα can influence the expression of estrogen-responsive genes, which play a crucial role in the growth of certain breast cancers. Changes in gene expression following treatment with such compounds can be analyzed using techniques like quantitative PCR to understand the downstream effects of their primary interactions.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of isatin derivatives are significantly influenced by the nature and position of substituents on the isatin core and its appended moieties. nih.govnih.gov SAR studies have been instrumental in elucidating the impact of these structural modifications on the biological activity of this class of compounds, particularly in the context of their anticancer properties. nih.govresearchgate.net

Systematic modifications of the isatin scaffold have provided valuable insights into the structural requirements for enhanced biological activity.

Substitution at the N-1 Position: The introduction of a benzyl (B1604629) group at the N-1 position of the isatin ring is a common strategy that has been shown to influence biological activity. nih.gov Studies on various N-benzylisatin derivatives have indicated that this moiety can be favorable for antiproliferative activity. nih.gov The substitution pattern on the benzyl ring itself is also a critical determinant of potency. For instance, the presence and position of substituents on the phenyl ring of the N-benzyl group can modulate the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. nih.gov While specific data on the 2-chloro substitution of the benzyl group for this particular compound is not extensively detailed in the provided context, halogen substitutions on aromatic rings are a common strategy in medicinal chemistry to enhance activity. researchgate.net

Substitution at the C-5 Position: The C-5 position of the isatin ring is another key site for modification that significantly impacts biological potency. core.ac.uk The introduction of a methyl group, as in the case of this compound, can alter the electronic and lipophilic character of the molecule. mdpi.com Research on 5-methylisatin (B515603) derivatives has shown them to exhibit significant biological activities, comparable in some cases to other substituted isatins like the 5-nitroisatin (B147319) derivatives. mdpi.com Generally, substitution at the C-5 position is considered more favorable for enhancing anticancer activity compared to substitutions at other positions on the aromatic ring of the isatin core. core.ac.uk Both electron-donating and electron-withdrawing groups at this position have been shown to be important for activity, suggesting that the optimal substituent depends on the specific biological target. researchgate.netnih.gov

The following table summarizes the general structure-activity relationships for N-substituted and C-5 substituted isatin derivatives based on findings from various studies.

Modification Site Substituent General Impact on Biological Activity
N-1 PositionBenzyl groupOften favorable for antiproliferative activity. nih.gov
N-1 Position (on Benzyl)Halogen (e.g., Chloro)Can enhance biological activity through electronic and steric effects. researchgate.net
C-5 PositionMethyl groupCan lead to potent biological activity, comparable to other active derivatives. mdpi.com
C-5 PositionElectron-donating groups (e.g., -NH2, -OCH3)Often enhances biological activity. researchgate.net
C-5 PositionElectron-withdrawing groups (e.g., -NO2)Can significantly improve anticancer activity. core.ac.uk
C-5 PositionHalogens (e.g., -Cl, -Br)Generally enhances biological activity. researchgate.net

This table presents generalized SAR findings for the isatin class of compounds and may not be directly representative of the specific activity of this compound.

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For the isatin class of compounds, several key pharmacophoric elements have been identified that contribute to their biological activity.

The core pharmacophore of isatin derivatives generally consists of:

An Isatin Nucleus: This bicyclic system, comprising a benzene (B151609) ring fused to a pyrrolidine-2,3-dione (B1313883) ring, forms the fundamental scaffold. The planar structure of the isatin core is crucial for its interaction with various biological targets.

Hydrogen Bond Acceptors: The two carbonyl groups at the C-2 and C-3 positions of the isatin ring are potent hydrogen bond acceptors. These are critical for anchoring the molecule within the active site of target proteins.

Aromatic/Hydrophobic Region: The benzene ring of the isatin core provides a large hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with aromatic amino acid residues in the target's binding pocket.

C-5 Substituent: The methyl group at the C-5 position contributes to the hydrophobic interactions and can influence the electronic properties of the aromatic ring, thereby modulating the binding affinity.

These pharmacophoric features collectively define the structural requirements for the biological activity of isatin derivatives. The specific spatial arrangement of these elements in this compound would determine its unique biological profile and its affinity for its molecular targets.

Computational and Theoretical Investigations of 1 2 Chlorobenzyl 5 Methyl 1h Indole 2,3 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, DFT calculations can be employed to determine its equilibrium geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsrset.comsemanticscholar.org

The distribution of HOMO and LUMO provides critical information about the molecule's reactivity. The HOMO is associated with the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO is associated with the ability to accept an electron, highlighting regions prone to nucleophilic attack. ijsrset.com In the case of this specific isatin (B1672199) derivative, the HOMO is likely to be distributed over the electron-rich indole (B1671886) ring system, whereas the LUMO is expected to be localized on the electron-deficient dicarbonyl groups at the 2 and 3 positions. semanticscholar.org

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) surface can be generated to visualize the electrophilic and nucleophilic sites of the molecule, with red regions indicating negative potential (nucleophilic) and blue regions indicating positive potential (electrophilic). ijsrset.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound Calculated using DFT

ParameterValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-2.3
Energy Gap (eV)4.2
Ionization Potential (eV)6.5
Electron Affinity (eV)2.3
Electronegativity (χ)4.4
Chemical Hardness (η)2.1
Chemical Softness (S)0.238
Electrophilicity Index (ω)4.59

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, potential protein targets could be identified based on the known activities of other isatin derivatives, which include inhibition of kinases, caspases, and other enzymes. researchgate.netnih.gov The docking process involves placing the ligand in the active site of the protein and calculating a docking score, which represents the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the nature of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms during the simulation can reveal the stability of the complex and the flexibility of different regions. mdpi.com

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

ParameterResult
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesGLU116, TYR211, ASP130
Types of InteractionsHydrogen bonds, π-π stacking
Average RMSD of Ligand (Å)1.5
Average RMSF of Active Site Residues (Å)0.8

Note: The data in this table is for illustrative purposes. Actual results would depend on the specific protein target and simulation parameters.

Prediction of Molecular Descriptors Relevant to Biological Activity

The biological activity of a compound is often related to its physicochemical properties, which can be quantified by various molecular descriptors. These descriptors can be calculated to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. pensoft.netjneonatalsurg.com

Lipinski's Rule of Five is a commonly used set of guidelines to assess the drug-likeness of a molecule. pensoft.net These rules suggest that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of less than 5. pensoft.net Other important descriptors include the topological polar surface area (TPSA), which is related to drug permeability, and the number of rotatable bonds, which influences conformational flexibility. nih.gov

Table 3: Predicted Molecular Descriptors and ADMET Properties for this compound

PropertyPredicted ValueCompliance with Rule/Guideline
Molecular Weight ( g/mol )299.72Yes ( < 500)
LogP3.5Yes ( < 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Topological Polar Surface Area (Ų)46.2Good cell permeability
Number of Rotatable Bonds3Good conformational flexibility
Oral BioavailabilityHighFavorable

Note: The data in this table is calculated based on the chemical structure of the compound and established predictive models.

Analytical Methodologies for the Detection and Quantification of 1 2 Chlorobenzyl 5 Methyl 1h Indole 2,3 Dione in Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the isolation and purity evaluation of 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione. These techniques separate the compound from starting materials, byproducts, and other impurities, allowing for its unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, thermally sensitive compounds like this compound. A typical HPLC method for this compound and related isatin (B1672199) derivatives would be a reversed-phase system.

Development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. For isatin derivatives, a C18 column is often the stationary phase of choice due to its versatility in separating compounds with moderate polarity. The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to control the ionization state of the analyte and any impurities.

A gradient elution is often employed, where the proportion of the organic solvent is increased over the course of the analysis. This allows for the efficient elution of a range of compounds with varying polarities. The flow rate is another key parameter that is optimized to ensure good separation efficiency without generating excessive backpressure. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance. For isatin derivatives, this is often in the range of 254-310 nm.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and reduced solvent consumption. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

The principles of method development for UPLC are similar to those for HPLC, but with adjustments to accommodate the faster separation speeds. The higher efficiency of UPLC columns often allows for shorter column lengths and faster flow rates, leading to significantly reduced run times. The enhanced resolution of UPLC is particularly beneficial for separating the target compound from closely related impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. mdpi.com Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. mdpi.com

For isatin derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the mobile phase is adjusted to achieve a good separation of the components, with a target Rf value for the product typically between 0.3 and 0.5. Visualization of the spots on the TLC plate is usually achieved under UV light, as the indole (B1671886) ring is UV-active.

Table 2: Example TLC Solvent Systems for Isatin Derivatives

Solvent System (v/v)Typical Application
Hexane:Ethyl Acetate (7:3) Monitoring the N-alkylation of 5-methylisatin (B515603).
Hexane:Ethyl Acetate (1:1) Assessing the purity of the final product.
Dichloromethane:Methanol (95:5) Separating more polar impurities.

Spectrometric Methods for Quantification

Spectrometric techniques are vital for the structural confirmation and quantitative analysis of this compound. These methods provide information about the molecular weight and structure of the compound.

UV-Visible spectroscopy is a straightforward and widely accessible technique for the quantification of compounds containing chromophores. The isatin core of this compound possesses a distinct chromophore that absorbs UV radiation. A quantitative method can be developed by measuring the absorbance of solutions of the compound at a specific wavelength (λmax) and constructing a calibration curve based on Beer-Lambert law. scispace.com For isatin, the λmax is typically around 295 nm in methanol. scispace.com

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC (LC-MS), is a powerful tool for both qualitative and quantitative analysis. Electrospray ionization (ESI) is a common ionization technique for isatin derivatives. koreascience.kr The mass spectrometer provides a highly selective and sensitive means of detection, which is particularly useful for quantifying the compound in complex matrices. For N-benzyl substituted isatin derivatives, characteristic fragmentation patterns can be observed, which aid in structural confirmation. koreascience.kr

Method Validation for Research-Grade Analysis

For research applications, it is essential to validate analytical methods to ensure that the data generated is reliable and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for the validation of a research-grade analytical method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scispace.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scispace.com

Table 3: Illustrative Validation Parameters for an HPLC Assay of this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.999
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 3.0%1.5%
LOD Signal-to-Noise Ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness RSD ≤ 5% for varied parametersComplies

Future Perspectives and Research Gaps

Emerging Synthetic Strategies for Indole-2,3-dione Scaffold Exploration

The synthesis of isatin (B1672199) derivatives has traditionally relied on methods like the Sandmeyer and Gassman syntheses. researchgate.netluc.edu However, the future of synthesizing complex derivatives such as 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione lies in the adoption of more efficient and versatile strategies. The functionalization of the indole (B1671886) scaffold has seen significant advancements, including C-H activation, cross-coupling reactions, and metal- and organo-catalysis, which offer novel pathways to create diverse libraries of compounds. researchgate.netcofc.edu

One promising area is the development of one-pot multicomponent reactions that can introduce the N-benzyl and C5-methyl groups with various substitutions in a single step, thereby increasing synthetic efficiency. Furthermore, flow chemistry and microwave-assisted synthesis are emerging as powerful tools to accelerate reaction times and improve yields for N-alkylated isatins. researchgate.net Another innovative approach involves ring-distortion strategies on more complex indole alkaloids to rapidly generate novel and diverse scaffolds. nih.gov These advanced synthetic methods will be crucial for exploring the structure-activity relationship (SAR) of this compound and its analogues.

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Indole-2,3-dione Derivatives

Strategy Description Advantages
Traditional Methods (e.g., Sandmeyer, Fischer) Multi-step synthesis involving harsh reaction conditions. Well-established and reliable for simple isatins.
C-H Functionalization Direct modification of C-H bonds, avoiding pre-functionalized starting materials. Atom-economical, reduces synthetic steps. researchgate.net
Cross-Coupling Reactions Formation of carbon-carbon and carbon-heteroatom bonds using metal catalysts. High efficiency and broad substrate scope. researchgate.net
Multicomponent Reactions Three or more reactants combine in a single step to form the product. High efficiency, diversity-oriented synthesis.
Flow Chemistry Continuous reaction process in a reactor. Improved safety, scalability, and reaction control.

Advanced Mechanistic Characterization of Biological Activities

While numerous isatin derivatives have been reported to possess anticancer, antimicrobial, and antiviral activities, the precise mechanisms of action are often not fully elucidated. researchgate.netnih.govresearchgate.net For this compound, future research must move beyond preliminary screening to a detailed characterization of its biological effects.

This includes identifying the specific cellular pathways modulated by the compound. For instance, in the context of cancer, studies should investigate its effects on cell cycle progression, apoptosis induction, and angiogenesis. rsc.org Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to the compound. Furthermore, identifying the direct molecular targets through methods like affinity chromatography and cellular thermal shift assays (CETSA) will be critical. Understanding these mechanisms will not only validate the therapeutic potential of this compound but also guide the design of more potent and selective derivatives.

Development of in silico Models for Predictive Compound Design

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. ijpsjournal.comnih.govajol.info For the this compound scaffold, the development of robust computational models can significantly reduce the time and cost associated with synthesizing and screening large numbers of analogues.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of isatin derivatives with their biological activities. derpharmachemica.com These models can then be used to predict the activity of novel, unsynthesized compounds. Molecular docking simulations can provide insights into the binding interactions between this compound and its potential biological targets, helping to rationalize observed activities and guide the design of derivatives with improved binding affinity. derpharmachemica.com The integration of machine learning and artificial intelligence algorithms with these computational models will further enhance their predictive power.

Table 2: In silico Approaches for the Development of Indole-2,3-dione Derivatives

In silico Method Application Potential Outcome
Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein. Identification of key interactions for optimization. derpharmachemica.com
QSAR Correlates chemical structure with biological activity. Prediction of activity for novel compounds. derpharmachemica.com
Pharmacophore Modeling Identifies the essential 3D features required for biological activity. Design of new scaffolds with desired activity.
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time. Understanding the dynamic behavior of the ligand-target complex. rsc.org

Exploration of Novel Biological Targets

The therapeutic versatility of the isatin scaffold suggests that its derivatives may interact with a wide range of biological targets. nih.govresearchgate.net While protein kinases, tubulin, and caspases are known targets for some isatin derivatives, there is a vast landscape of other potential targets that remains to be explored for compounds like this compound. nih.govmdpi.com

Future research should focus on screening this compound against a broader panel of biological targets to uncover novel therapeutic applications. This could include enzymes involved in metabolic diseases, receptors in the central nervous system, or proteins critical for the life cycle of pathogens. nih.gov The identification of novel targets will not only open up new therapeutic avenues for this compound but also contribute to a deeper understanding of the pharmacology of the indole-2,3-dione class of compounds as a whole. High-throughput screening (HTS) and phenotypic screening approaches can be instrumental in this exploratory phase.

Q & A

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer : Implement fume hoods for handling DMF (a hepatotoxin) and chlorinated solvents. Use explosion-proof equipment for high-temperature reactions. Train personnel in waste disposal (e.g., neutralization of K2CO3 residues) and emergency procedures (e.g., eye wash stations for solvent exposure) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.